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Compound of Interest

Compound Name:
(S)-Azepane-2-carboxylic acid

methyl ester

Cat. No.: B7810093

Get Quote

CAS Number: 2323062-57-1 (Hydrochloride Salt)[1][2]

Executive Summary
(S)-Azepane-2-carboxylic acid methyl ester (often referred to as the methyl ester of L-

homoproline or pipecolic acid homologue) is a critical chiral building block in medicinal

chemistry.[1] Structurally, it consists of a seven-membered saturated nitrogen heterocycle

(azepane) with a carboxylate moiety at the C2 position.[1]

As a cyclic amino acid derivative, it serves as a conformational constraint in peptidomimetics,

offering a larger hydrophobic profile and distinct dihedral angle preferences compared to its

five-membered analogue, proline, and six-membered analogue, pipecolic acid.[1] This guide

details its physicochemical properties, validated synthesis protocols, and applications in

fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical
Specifications[1][4][5][6][7][8]
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The compound is most stable and commercially available as its hydrochloride salt. The free

base is prone to racemization and hydrolysis; therefore, all handling protocols below assume

the use or generation of the hydrochloride salt for storage.

Property Specification

Chemical Name Methyl (S)-azepane-2-carboxylate hydrochloride

CAS Number (HCl) 2323062-57-1

CAS Number (Acid Precursor) 123053-42-9 ((S)-Azepane-2-carboxylic acid)

Molecular Formula C₈H₁₅NO₂[1] · HCl

Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)

Chirality (S)-Enantiomer

Appearance White to off-white hygroscopic solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM

SMILES (Free Base) COC(=O)[C@@H]1CCCCCN1

Synthetic Methodology
Strategic Rationale
While ring-closing metathesis (RCM) or Schmidt rearrangement can construct the azepane

core, the most reliable and scalable route for the application scientist involves the direct

esterification of the commercially available (S)-azepane-2-carboxylic acid.[1]

Critical Consideration: The formation of the methyl ester from the zwitterionic amino acid

requires anhydrous conditions to prevent hydrolysis. The use of Thionyl Chloride (

) in Methanol is preferred over acid catalysis (

) because

scavenges adventitious water, driving the equilibrium to completion.
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Protocol: Fisher Esterification via Thionyl Chloride
Safety Note: Perform in a fume hood.

reacts violently with water to release

and

gases.

Reagents:

(S)-Azepane-2-carboxylic acid (CAS 123053-42-9)[3][4]

Anhydrous Methanol (MeOH)[1]

Thionyl Chloride (

)[1]

Diethyl Ether (

) for precipitation[1]

Step-by-Step Workflow:

Preparation: Chill 50 mL of anhydrous MeOH to 0°C in a round-bottom flask under Nitrogen

atmosphere.

Activation: Dropwise add

(1.5 equivalents relative to acid) to the cold MeOH. Stir for 15 minutes. Mechanism: This
generates anhydrous HCl in situ and activates the methanol.

Addition: Add (S)-Azepane-2-carboxylic acid (1.0 equivalent) in one portion.

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6

hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess
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.

Purification: Triturate the resulting gummy residue with cold Diethyl Ether to induce

crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Pathway Visualization
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Figure 1: Acid-catalyzed esterification pathway utilizing thionyl chloride for in-situ water

scavenging.[1]

Applications in Drug Discovery
Peptidomimetics & Conformational Restriction
The azepane ring introduces specific steric constraints that differ from the rigid pyrrolidine

(proline) ring.

Turn Mimetics: The 7-membered ring allows for a wider range of dihedral angles (

), making it suitable for mimicking

-turns in peptide chains where proline is too rigid.[1]

Protease Inhibitors: Used as a P2 or P1' scaffold in inhibitors for serine proteases (e.g.,

Thrombin, HCV NS3/4A). The hydrophobic bulk of the ring fills the S2 pocket more

effectively than smaller homologues.

Experimental Usage: Free Base Generation
For coupling reactions (e.g., amide bond formation), the HCl salt must be neutralized.
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In-situ Neutralization: Use 2.0–2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in

DMF/DCM during the coupling step.[1]

Isolation (Not Recommended): Isolating the free base oil is risky due to potential dimerization

(diketopiperazine formation). Always generate in situ.

Drug Design Logic Flow

Target Identification
(e.g. GPCR, Protease)

Select Scaffold:
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Design Logic:
Increase Hydrophobicity
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Synthesis:
Peptide Coupling (Amide Bond)

 Incorporate into backbone

Lead Compound:
Enhanced Metabolic Stability

Improved Binding Affinity
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Figure 2: Decision framework for utilizing azepane scaffolds in medicinal chemistry campaigns.
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Quality Control & Stability
Analytical Parameters
To ensure the integrity of the reagent before use in complex synthesis:

1H NMR (DMSO-d6): Look for the methyl ester singlet at

3.6–3.7 ppm.[1] The

-proton (chiral center) typically appears as a multiplet around

4.0–4.4 ppm.[1]

Mass Spectrometry (ESI+): Expected

= 158.12 (Free base mass).

Enantiomeric Purity: Assess via Chiral HPLC using a Crownpak CR(+) column (specifically

designed for amino acids) or by derivatization with Marfey's reagent.

Storage & Handling
Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.

Stability: Stable as a solid for >1 year if kept dry. In solution (especially aqueous at pH > 7),

the ester is susceptible to hydrolysis back to the acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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